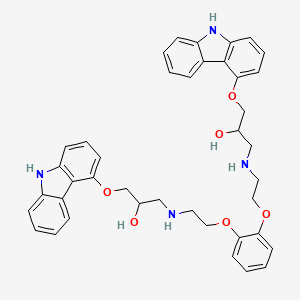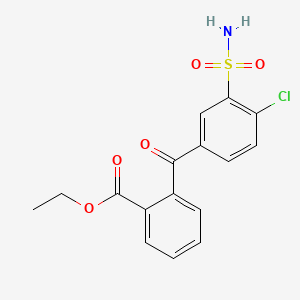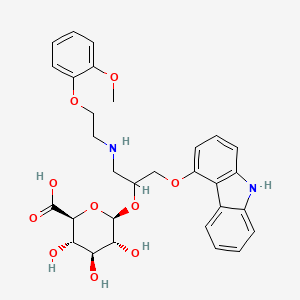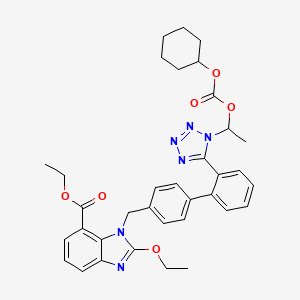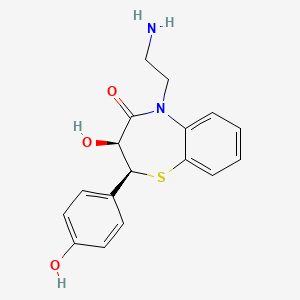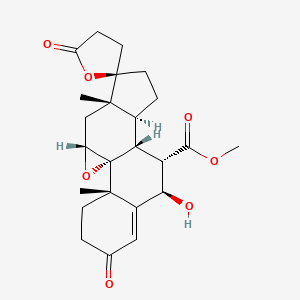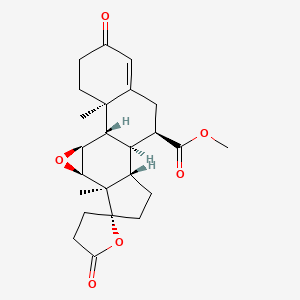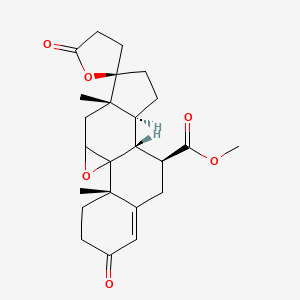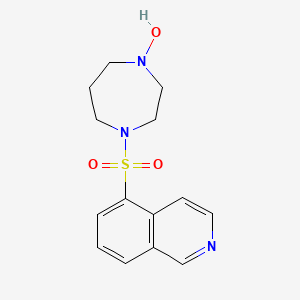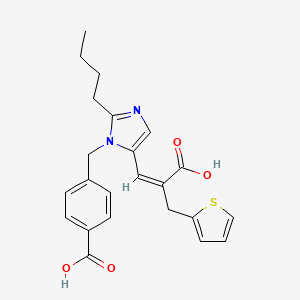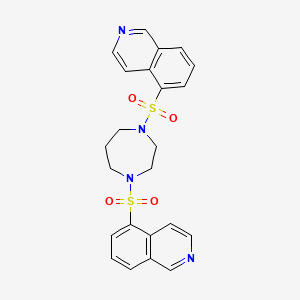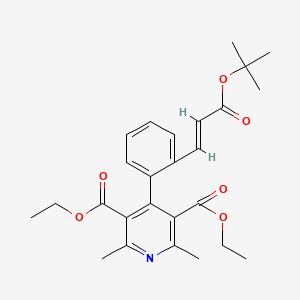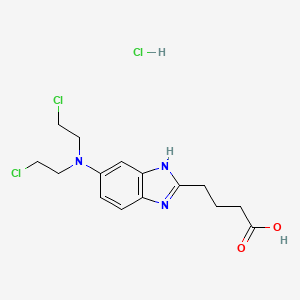
Bendamustine Desmethyl Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bendamustine Desmethyl Impurity is a derivative of Bendamustine, which is an antineoplastic agent used for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . It belongs to the family of alkylating agents .
Synthesis Analysis
A novel, simple, sensitive, and stability-indicating high-performance liquid chromatography method was developed and validated for the quantification of impurities (process related and degradants) and the assay determination of Bendamustine hydrochloride . The synthesis of a potential bendamustine deschloro dimer impurity has been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Approaches : An efficient synthesis of a bendamustine impurity, specifically bendamustine deschloro dimer, was achieved from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, involving several steps including benzyl-protection/deprotection, saponification, and Fischer/Steglish esterfication (Yuan & Zhu, 2020).
Characterizing Degradant Impurities : Two degradant impurities in bendamustine hydrochloride were identified and characterized using high-performance liquid chromatography, Q-TOF/MS, and NMR, leading to insights into their structural properties and formation mechanisms (Chen et al., 2015).
Mechanisms of Action and Metabolism
Metabolism and Mechanisms of Action : Bendamustine undergoes extensive first-pass metabolism, producing a cytotoxic hydroxy metabolite. Its unique structure combines an alkylating group, a benzimidazole ring, and a butyric acid side-chain, contributing to its distinct mechanism of action, which is being investigated for potential combination therapies (Gandhi, 2002).
Pharmacokinetic and Pharmacodynamic Profile : The pharmacokinetic profile of bendamustine and its metabolites, including the N-desmethyl-bendamustine, is vital in understanding drug-drug interactions and dosage adjustments in various patient populations (Darwish et al., 2015).
Metabolite Profiling in Urine : Metabolic pathways of bendamustine in humans were elucidated by identifying its metabolites excreted in urine, revealing conversions at the benzimidazole and butyric acid moiety, which are consistent with the overall processes involved in metabolic elimination (Dubbelman et al., 2012).
Clinical Efficacy and Combination Therapies
Cytotoxic Efficacy in Cancer Cell Lines : Bendamustine's cytotoxic and apoptotic activity was characterized in leukemia and breast cancer cell lines, highlighting its specific spectrum of activity and low clastogenic effect, which supports the hypothesis that bendamustine is not a typical alkylating agent (Konstantinov et al., 2002).
Unique Cytotoxicity Pattern : Bendamustine exhibits a unique pattern of cytotoxicity and mechanistic features compared to other alkylating agents, with mechanisms including DNA damage stress response, apoptosis, mitotic checkpoint inhibition, and induction of mitotic catastrophe (Leoni et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Bendamustine and its impurities are critical to the quality and safety of pharmaceutical products. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . Ongoing and planned studies are evaluating new strategies in which bendamustine is being combined with existing agents and with novel therapies to optimize use in different clinical settings .
Eigenschaften
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQLSSMJKCGLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bendamustine Desmethyl Impurity | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)
